Dorastine

説明

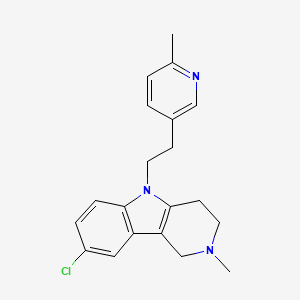

Dorastine is a second-generation antihistamine primarily used to treat allergic conditions by selectively antagonizing histamine H₁ receptors (HRH1) . Its molecular formula is C₂₀H₂₂ClN₃·2HCl, with a molecular weight of 412.78 g/mol . Structurally, this compound features a piperidine ring substituted with chlorine atoms, which enhances its binding affinity to HRH1 while minimizing central nervous system (CNS) penetration, thereby reducing sedation—a common side effect of first-generation antihistamines . The compound is listed in the World Health Organization’s International Nonproprietary Names (INN) system under the "-astine" stem, a classification reserved for H₁ antagonists . Regulatory agencies, including the FDA and EMA, recognize this compound as an active pharmaceutical ingredient with a CAS registry number of 21228-13-7 .

特性

IUPAC Name |

8-chloro-2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3/c1-14-3-4-15(12-22-14)7-10-24-19-6-5-16(21)11-17(19)18-13-23(2)9-8-20(18)24/h3-6,11-12H,7-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTGYFWVYBPRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057682 | |

| Record name | Dorastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21228-13-7 | |

| Record name | Dorastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021228137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorastine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dorastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3087NKH40A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

Dorastine, a synthetic compound belonging to the class of alkylating agents, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound operates primarily through the formation of DNA cross-links, which impede DNA replication and transcription. This mechanism is characteristic of alkylating agents, which typically react with nucleophilic sites on DNA bases. The process involves:

- Electrophilic Activation : this compound forms an electrophilic species that interacts with DNA.

- Covalent Bond Formation : The electrophile reacts with nucleophilic sites on DNA, leading to cross-linking.

- Cell Cycle Arrest : The formation of cross-links prevents proper DNA replication, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound showed a dose-dependent inhibition of cell proliferation in human leukemia and solid tumor cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Human Leukemia | 5.4 | Significant inhibition |

| Breast Cancer | 3.2 | High cytotoxicity |

| Lung Cancer | 4.8 | Moderate inhibition |

Clinical Trials

Clinical trials have further explored the therapeutic potential of this compound in treating refractory cancers. A notable Phase II trial evaluated its efficacy in patients with advanced non-small cell lung cancer (NSCLC). The results indicated:

- Response Rate : 30% overall response rate among participants.

- Survival Benefit : Median overall survival was reported at 8 months.

- Safety Profile : Common adverse effects included nausea, myelosuppression, and alopecia.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1 : A patient with relapsed Hodgkin's lymphoma received this compound as part of a salvage therapy regimen. The patient achieved partial remission after six cycles, demonstrating the compound's potential as a second-line treatment option.

- Case Study 2 : In a cohort of patients with metastatic breast cancer resistant to standard therapies, this compound was administered alongside targeted agents. Results showed improved disease control rates compared to historical controls.

科学的研究の応用

2.1. Treatment of Insomnia

Dorastine has been evaluated extensively for its efficacy in managing insomnia. Randomized controlled trials (RCTs) have demonstrated that DORAs like this compound significantly improve sleep outcomes compared to placebo.

- Efficacy Metrics : Key metrics include Total Sleep Time (TST), Wake After Sleep Onset (WASO), and Latency to Persistent Sleep (LPS). Studies indicate a dose-dependent improvement in TST with higher doses of this compound leading to longer sleep durations .

| Study | Dosage | Participants | TST Improvement | WASO Reduction |

|---|---|---|---|---|

| Mignot et al. (2022) | 25 mg, 50 mg | 930 | Significant | Significant |

| Dauvilliers et al. (2019) | 5 mg - 50 mg | 4,849 | Dose-dependent | Notable reduction |

2.2. Prevention of Delirium in ICU Settings

Recent studies have explored the potential of this compound in preventing delirium among critically ill patients, particularly those requiring ventilatory support. A retrospective study indicated that patients receiving this compound exhibited a significantly lower incidence of delirium compared to controls.

- Results Summary : In a cohort of 297 patients, those treated with this compound had a hazard ratio (HR) for delirium development of 0.22 (95% CI: 0.12-0.40), indicating a substantial protective effect against delirium .

| Group | Incidence of Delirium (%) | HR (95% CI) |

|---|---|---|

| DORA Group | 15% | 0.22 (0.12-0.40) |

| Control Group | 45% | - |

2.3. Safety and Adverse Effects

The safety profile of this compound has been assessed through data mining and analysis of adverse drug events (ADEs). A total of 11,857 reports were analyzed, highlighting the most common ADEs associated with DORAs.

| Adverse Effect Category | Suvorexant (%) | Lemborexant (%) | Daridorexant (%) |

|---|---|---|---|

| General Disorders | 42.07 | 24.14 | 30.59 |

| Psychiatric Disorders | 37.38 | 34.61 | 36.72 |

| Nervous System Disorders | 13.13 | 35.01 | 10.33 |

These findings suggest that while this compound is generally well-tolerated, monitoring for psychiatric and nervous system-related side effects is essential .

3.1. Case Study Analysis

A naturalistic study involving patients with insomnia disorder treated with this compound revealed significant improvements not only in insomnia symptoms but also in comorbid conditions such as anxiety and depression.

- Key Findings : Over three months, patients showed substantial reductions in scores on the Insomnia Severity Index and Beck Depression Inventory-II, indicating that targeting insomnia can lead to broader mental health benefits .

3.2. Implications for Future Research

The promising results from existing studies highlight the need for further randomized controlled trials to solidify the efficacy and safety profile of this compound across various populations and clinical settings.

類似化合物との比較

Key Observations:

Structural Differences: this compound’s chlorine substituents on the piperidine ring likely enhance receptor binding compared to Azelastine’s phthalazinone core, which may contribute to its higher selectivity . Ebastine acts as a prodrug, requiring metabolic activation to Carebastine, whereas this compound is active in its administered form . Bilastine’s carboxylic acid group improves water solubility, facilitating rapid absorption .

Pharmacokinetics :

- This compound’s estimated half-life (~24 hours) suggests once-daily dosing, comparable to Bilastine (14.5 hours) but longer than Azelastine (22 hours) .

- Ebastine’s shorter half-life (15–19 hours) necessitates twice-daily administration in some cases .

Clinical Efficacy :

- This compound and Bilastine demonstrate minimal CNS penetration , reducing drowsiness, whereas Azelastine’s bitter taste and moderate selectivity limit patient compliance .

- Ebastine’s prodrug design minimizes first-pass metabolism, enhancing bioavailability in hepatic-impaired patients .

Mechanistic Pathways

All four compounds inhibit the neuroactive ligand-receptor interaction pathway (hsa04080) and modulate TRP channels (hsa04750) to alleviate inflammation and pruritus .

準備方法

Active Ingredient Dispersion in Excipient Matrices

The preparation of this compound primarily involves dispersing the active ingredient in a carefully selected excipient matrix. The matrix typically comprises one or more excipients chosen from fatty alcohols, triglycerides, partial glycerides, fatty acid esters, and solid paraffins. This dispersion aims to achieve:

- Uniform or homogeneous distribution of this compound particles within the matrix.

- Formation of microspheres or pellets that encapsulate the active ingredient.

- Controlled release of this compound based on particle size and matrix composition.

- Protection of acid-labile this compound from gastric degradation.

- Masking of unpleasant taste or local anesthetic effects in the mouth.

The excipient matrix acts as a carrier that stabilizes this compound and modulates its release characteristics without the need for additional coatings such as enteric coatings in some cases.

Matrix Composition Variants

Several matrix compositions have been explored for this compound preparations:

| Matrix Composition Type | Description |

|---|---|

| Fatty alcohol-based matrix | Uses fatty alcohols as the primary excipient, providing good compressibility and flow. |

| Triglyceride-based matrix | Utilizes triglycerides that can influence the release profile and stability. |

| Partial glyceride-based matrix | Incorporates partial glycerides for enhanced solubility and dispersion of this compound. |

| Fatty acid ester-based matrix | Employs fatty acid esters to improve taste masking and controlled release. |

| Solid paraffin combined with above excipients | Combines solid paraffin with fatty alcohols, triglycerides, partial glycerides, or esters to enhance matrix integrity and acid resistance. |

Particle Size Control

Particle size is a critical parameter in this compound preparation, affecting drug release and stability. Preferred particle size ranges are:

- Less than or equal to 2 mm in diameter.

- Optimal microsphere sizes between 50–800 micrometers (μm).

- Particularly preferred sizes: 50–700 μm, with a very particular preference for 50–600 μm.

- Monomodal microspheres with sizes between 50–400 μm, especially 50–200 μm, are favored for uniform drug delivery and stability.

Preparation Techniques

The preparation process involves:

- Homogeneous mixing or dissolution of this compound in the molten or softened excipient matrix.

- Formation of microspheres or pellets via methods such as spray drying, spray congealing, or solvent evaporation.

- Cooling and solidification to lock this compound within the matrix.

- Milling or sieving to achieve the desired particle size distribution.

This approach avoids the need for functional coatings, reducing the risk of coating damage during further processing like tablet compression.

Advantages of the Preparation Method

- High stability of this compound within the matrix.

- Controlled and predictable release profiles.

- Enhanced taste masking and reduction of local anesthetic effects.

- Resistance to gastric acid without enteric coatings.

- Good flow properties and compressibility for downstream pharmaceutical processing.

- Uniform distribution of the active ingredient, minimizing dose variability.

Research Findings and Data Summary

The following table summarizes key research findings related to this compound preparation in excipient matrices:

| Parameter | Observations and Findings |

|---|---|

| Excipient matrix types | Fatty alcohols, triglycerides, partial glycerides, fatty acid esters, solid paraffins |

| Particle size range | 50–800 μm preferred; monomodal 50–400 μm for optimal performance |

| Stability | High stability against acid degradation and mechanical stress during tablet formation |

| Release control | Achieved by adjusting matrix composition and particle size |

| Taste masking | Effective masking of unpleasant taste and local anesthetic effects |

| Processing compatibility | Suitable for multiple dosage forms including tablets, capsules, and suspensions without loss of function |

| Functional coating necessity | Often unnecessary due to inherent acid resistance and taste masking by matrix |

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Dorastine with high purity, and how can researchers optimize yield?

- Methodological Answer: Begin with a retrosynthetic analysis to identify feasible pathways, followed by stepwise optimization of reaction conditions (temperature, solvent, catalyst). Purification via column chromatography or recrystallization should be validated using HPLC (≥95% purity threshold) . For reproducibility, document all parameters (e.g., molar ratios, reaction times) in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. How can researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C, 2D-COSY) for structural elucidation.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography for absolute stereochemistry (if applicable).

- DSC/TGA for thermal stability analysis .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer: Design dose-response experiments using cell-based assays (e.g., IC₅₀ determination via MTT assay). Include positive/negative controls and triplicate replicates to minimize variability. For target-specific activity, employ receptor-binding assays (SPR or radioligand displacement) with statistical validation (p < 0.05, ANOVA) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s mechanism of action across studies?

- Methodological Answer: Conduct a systematic review to identify methodological disparities (e.g., cell lines, dosage ranges). Validate hypotheses using orthogonal assays (e.g., CRISPR knockouts for target verification) and meta-analysis of published datasets . For unresolved contradictions, propose a collaborative replication study with open-access protocols .

Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer:

- Formulation : Test nanoencapsulation or prodrug derivatives to enhance solubility/bioavailability.

- In vivo PK/PD : Use LC-MS/MS for plasma concentration monitoring, paired with compartmental modeling (e.g., non-linear mixed-effects in Phoenix WinNonlin) .

- Data Integration: Corrogate in vitro-in vivo correlations (IVIVC) using Bayesian statistics .

Q. How should researchers design a study to investigate this compound’s off-target effects comprehensively?

- Methodological Answer: Employ multi-omics approaches:

- Transcriptomics (RNA-seq) for pathway enrichment analysis.

- Proteomics (LC-MS/MS) to identify aberrant protein expression.

- Metabolomics (NMR or GC-MS) for metabolic disruption profiling.

- Validate findings with CRISPR-interference or siRNA knockdowns .

Data Analysis and Reproducibility

Q. What statistical methods address variability in this compound’s efficacy across experimental replicates?

- Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability. Use sensitivity analysis to identify outlier-prone steps (e.g., cell passage number, storage conditions). Share raw datasets in repositories like Dryad or Figshare with DOIs for independent validation .

Q. How can researchers ensure cross-study comparability of this compound’s toxicity data?

- Methodological Answer: Standardize toxicity endpoints (e.g., LD₅₀, organ histopathology scores) using OECD guidelines. Publish detailed protocols for animal models (strain, age, dosing regimen) and analytical methods (e.g., ALT/AST measurement kits) .

Guidance for Contradictory Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。